molecular formula C14H9BrN2O B8744469 (5-bromo-1H-pyrrolo[2,3-b]pyridine-3-yl)-phenyl-methanone CAS No. 858117-40-5

(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-yl)-phenyl-methanone

Cat. No.: B8744469
CAS No.: 858117-40-5
M. Wt: 301.14 g/mol
InChI Key: RVCJKCKAFYUWBZ-UHFFFAOYSA-N
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Description

(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-yl)-phenyl-methanone is a useful research compound. Its molecular formula is C14H9BrN2O and its molecular weight is 301.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

858117-40-5

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C14H9BrN2O/c15-10-6-11-12(8-17-14(11)16-7-10)13(18)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

RVCJKCKAFYUWBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC3=C2C=C(C=N3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (338 mg, 2.54 mmol) in dichloromethane (10 mL) was added 5-bromo-1H-pyrrolo[2,3-b]pyridine (100 mg, 0.507 mmol). After stirring for 45 min, benzoyl chloride (0.3 mL, 2.54 mmol) was added and the reaction mixture was stirred for 3 h. before quenching with MeOH at 0° C. The mixture was concentrated in vacuum, the pH was changed to 4 by addition of 1N aqueous NaOH, and the aqueous layer was extracted twice with EtOAc. The organic layer was dried over MgSO4, filtered and adsorbed on silica gel. Purification on silica gel with a gradient of EtOAc/hexanes afforded (5-bromo-1H-pyrrolo[2,3-b]pyridine-3-yl)-phenyl-methanone as a white solid (61 mg, 40% yield).
Name
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

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